molecular formula C16H19N3O4S B5461405 4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

Cat. No.: B5461405
M. Wt: 349.4 g/mol
InChI Key: XHAOZQNTMFVFAI-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound that features an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid is unique due to its combination of an imidazole ring, a sulfonyl group, and a piperidine carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-imidazol-1-yl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-13-2-4-14(5-3-13)24(22,23)19-9-6-16(7-10-19,15(20)21)18-11-8-17-12-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOZQNTMFVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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